

Application Notes and Protocols: AMG 193 for In Vivo Mouse Studies

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of AMG 193 for in vivo mouse studies, based on preclinical data. The information is intended to guide researchers in designing and executing robust experimental protocols for evaluating the efficacy of this MTA-cooperative PRMT5 inhibitor.

Introduction

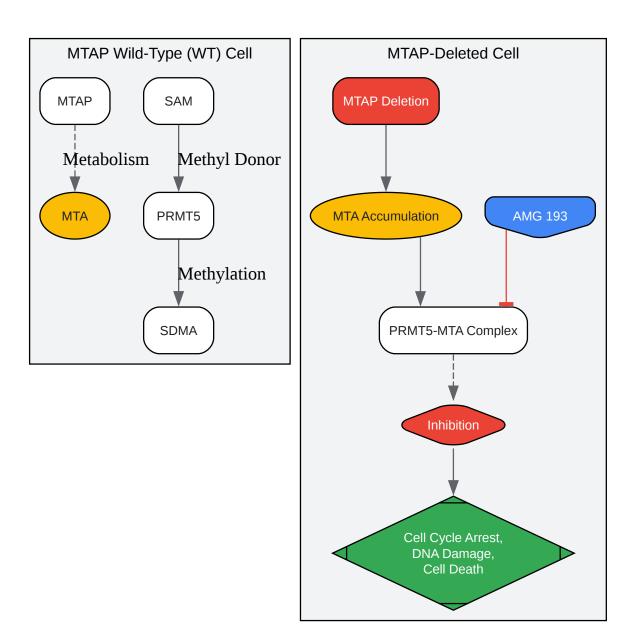
AMG 193 is a first-in-class, orally bioavailable, and selective MTA-cooperative PRMT5 inhibitor. [1][2][3] It demonstrates potent anti-tumor activity in preclinical models of cancers with methylthioadenosine phosphorylase (MTAP) deletion.[3][4][5] MTAP deletion, occurring in approximately 10-15% of human cancers, leads to the accumulation of methylthioadenosine (MTA).[2][6] AMG 193 preferentially binds to the MTA-PRMT5 complex, leading to selective inhibition of PRMT5 in cancer cells with MTAP deletion while sparing normal cells.[3][4][7] This targeted approach has shown promising preclinical activity and a favorable safety profile, making it a compound of significant interest for cancer therapy.[1][4]

Mechanism of Action

In MTAP-deleted cancer cells, the accumulation of MTA leads to partial inhibition of PRMT5.[5] [6] AMG 193 exploits this vulnerability by preferentially binding to the MTA-bound PRMT5, leading to potent and selective inhibition of its methyltransferase activity.[3][4] This inhibition



results in reduced symmetric dimethylarginine (SDMA) levels, a key biomarker of PRMT5 activity.[1][4] Downstream effects of PRMT5 inhibition include DNA damage, cell cycle arrest at the G2/M phase, and alterations in mRNA splicing, ultimately leading to tumor cell death.[1][2] [4]



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Figure 1: Simplified signaling pathway of AMG 193's mechanism of action.

Dosage and Administration in Mouse Models



AMG 193 is orally bioavailable and has been shown to be well-tolerated in mice.[1][4] The most frequently cited administration route is oral gavage, administered once daily (QD).

Tumor Model	Mouse Strain	Dosage	Administrat ion Route	Key Findings	Reference
HCT116 (MTAP- deleted) CDX	Not Specified	100 mg/kg QD	Oral	Dose- dependent and statistically significant tumor growth inhibition.	[4]
HCT116 (MTAP WT) CDX	Not Specified	Up to 100 mg/kg QD	Oral	No significant tumor growth inhibition.	[4]
BxPC-3 (Pancreatic) PDX	Not Specified	100 mg/kg QD	Oral	96% tumor growth inhibition (TGI).	[5][6]
U87MG (Glioblastoma) CDX	Not Specified	100 mg/kg QD	Oral	88% tumor growth inhibition (TGI).	[5][6]
Various CDX and PDX models (NSCLC, Pancreatic, Esophageal)	Not Specified	Not Specified	Oral, once- daily	Robust anti- tumor activity.	[1]

Experimental Protocols Cell Line-Derived Xenograft (CDX) Model



This protocol outlines a general procedure for establishing and treating a CDX model to evaluate the efficacy of AMG 193.

1. Cell Culture:

- Culture HCT116 MTAP-deleted and MTAP wild-type cells in appropriate media supplemented with fetal bovine serum and antibiotics.
- Maintain cells in a humidified incubator at 37°C with 5% CO2.
- Harvest cells during the exponential growth phase for tumor implantation.

2. Tumor Implantation:

- Resuspend harvested cells in a suitable medium (e.g., PBS or Matrigel) at a concentration of $1-10 \times 10^6$ cells per 100 µL.
- Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).
- For studies comparing MTAP-deleted and wild-type cells, implant MTAP-deleted cells on one flank and MTAP wild-type cells on the opposite flank of the same mouse.[4]

3. Dosing and Monitoring:

- Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and vehicle control groups.
- Prepare AMG 193 formulation for oral administration.
- Administer AMG 193 orally, once daily, at the desired dose (e.g., 100 mg/kg).
- Administer vehicle to the control group.
- Monitor tumor volume and body weight regularly (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
- Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size.
- 4. Pharmacodynamic (PD) and Pharmacokinetic (PK) Analysis:
- At the end of the study, collect tumor and plasma samples for analysis.
- Assess SDMA levels in tumor lysates via ELISA or Western blot to confirm target engagement.[4]
- Measure AMG 193 drug exposure in tumor and plasma to assess pharmacokinetics.[4]

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Figure 2: General experimental workflow for an in vivo mouse study with AMG 193.

Safety and Tolerability

Preclinical studies in mice have indicated that AMG 193 is well-tolerated at efficacious doses. [1][4] Specifically, treatment with AMG 193 did not significantly affect body weight or cause hematologic perturbations, such as changes in circulating white blood cells and red blood cells. [1][4] This favorable safety profile is attributed to its selective action in MTAP-deleted cells, sparing normal tissues.

Combination Studies

In vitro and in vivo studies have explored the synergistic effects of AMG 193 with other anticancer agents.[4] Combination with chemotherapies or the KRAS G12C inhibitor sotorasib has shown enhanced tumor growth inhibition.[4] These findings suggest the potential for combination therapy strategies to further improve clinical outcomes.

Conclusion

AMG 193 has demonstrated robust and selective anti-tumor activity in various in vivo mouse models of MTAP-deleted cancers. The recommended administration route is oral, with once-daily dosing showing significant efficacy and a good safety profile. The provided protocols and



data serve as a valuable resource for researchers investigating the therapeutic potential of AMG 193. Further studies are warranted to explore optimal dosing regimens and combination strategies for different cancer types.

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